3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide
Description
3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide is a complex organic compound that features a benzamide core linked to a cyclohexyl group through an amino-methyl bridge
Properties
IUPAC Name |
3-[[[2-(hydroxymethyl)cyclohexyl]amino]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-15(19)12-6-3-4-11(8-12)9-17-14-7-2-1-5-13(14)10-18/h3-4,6,8,13-14,17-18H,1-2,5,7,9-10H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFAKOPPRIVLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NCC2=CC(=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide typically involves multi-step organic reactions. One common route starts with the preparation of 2-(Hydroxymethyl)cyclohexylamine, which is then reacted with benzoyl chloride to form the desired benzamide derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The benzamide group can be reduced to form a benzylamine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-[[[2-(Carboxymethyl)cyclohexyl]amino]methyl]benzamide.
Reduction: Formation of 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzylamine.
Substitution: Formation of various substituted benzamide derivatives depending on the substituent used.
Scientific Research Applications
3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzoic acid
- 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzylamine
- 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzyl chloride
Uniqueness
3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a hydroxymethyl group and a benzamide core allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
